(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-25-18-8-5-13(10-17(18)21)20(24)23-14-6-7-15(23)12-16(11-14)26-19-4-2-3-9-22-19/h2-5,8-10,14-16H,6-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHEWUMMAGOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone, with the CAS number 2109277-97-4, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: CHFNO
- Molecular Weight: 356.4 g/mol
- Structure: The compound features a fluorinated and methoxylated phenyl group linked to a bicyclic structure containing a pyridine moiety.
1. Cholinesterase Inhibition
One of the primary areas of investigation for this compound is its inhibitory activity against cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with similar structures have shown varying degrees of inhibition, which is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's.
| Compound | AChE IC (µM) | BChE IC (µM) |
|---|---|---|
| Reference Compound | 157.31 | 46.42 |
| Investigated Compound | TBD | TBD |
Note: TBD indicates that specific IC values for the investigated compound are yet to be determined.
2. Antimicrobial Activity
Research on structurally similar compounds has indicated moderate to significant antimicrobial activities. For instance, compounds with increased lipophilicity often demonstrate enhanced antibacterial properties. Investigating the antimicrobial potential of (3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone could reveal its efficacy against various pathogens.
3. Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties through modulation of cyclooxygenase enzymes and matrix metalloproteinases (MMPs), which play critical roles in inflammatory processes. Inhibiting these pathways can be beneficial in conditions such as atherosclerosis.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Receptor Interaction: The pyridine moiety may facilitate interaction with neurotransmitter receptors or enzymes involved in cholinergic signaling.
- Enzyme Inhibition: As noted, the inhibition of cholinesterases can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
- Modulation of Signaling Pathways: The potential anti-inflammatory effects may involve the inhibition of signaling pathways related to MMP activation and COX expression.
Case Studies and Research Findings
Recent studies have explored similar compounds with promising results in vivo and in vitro:
- In Vivo Studies : Research on related compounds has demonstrated their ability to reduce neointima formation in animal models of vascular injury, indicating potential therapeutic roles in cardiovascular diseases.
- In Vitro Assays : Antiproliferative assays conducted on vascular smooth muscle cells have shown that certain derivatives can inhibit cell proliferation and migration, suggesting applications in treating restenosis after vascular interventions.
Vorbereitungsmethoden
Bicyclic Amine Formation
The bicyclo[3.2.1]octane scaffold is synthesized via a Mannich-type cyclization (Figure 1). A tropinone derivative serves as the starting material, undergoing reduction to yield tropane, followed by selective oxidation to introduce a ketone at the 3-position.
Key Reaction Conditions :
- Reduction : Sodium borohydride in methanol (0°C to 25°C, 12 h).
- Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane (25°C, 6 h).
Stereochemical Control
The (1R,3s,5S) configuration is achieved using chiral resolution with L-tartaric acid, yielding enantiomerically pure intermediates. Alternative methods include asymmetric catalysis with cinchona alkaloids during the cyclization step.
Attachment of the (3-Fluoro-4-Methoxyphenyl)methanone Moiety
Acylation of the Bicyclic Amine
The bridgehead nitrogen undergoes nucleophilic acylation with 3-fluoro-4-methoxybenzoyl chloride (Figure 2):
Procedure :
- Dissolve the bicyclic amine (1 equiv) in dry dichloromethane.
- Add triethylamine (2 equiv) and 3-fluoro-4-methoxybenzoyl chloride (1.2 equiv).
- Stir at 25°C for 12 h.
- Quench with water, extract with DCM, and purify via flash chromatography.
Yield : 65–70%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.39 (m, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 4.85–4.78 (m, 1H, bicyclo-H), 3.89 (s, 3H, OCH₃), 3.12–2.95 (m, 4H, bicyclo-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 154.3 (pyridine-C), 149.8 (OCH₃), 128.5–112.4 (Ar-C), 65.3 (bicyclo-C).
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Optimization and Challenges
Stereochemical Drift
Early synthetic routes suffered from epimerization at the 3-position during acylation. This was mitigated by:
- Using low-temperature conditions (0°C).
- Employing bulky acylating agents to reduce steric strain.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improved acylation yields but complicated purification. Switching to dichloromethane balanced reactivity and ease of isolation.
Industrial-Scale Considerations
Catalytic Asymmetric Synthesis
A chiral palladium catalyst (Pd-BINAP) enables enantioselective cyclization, reducing reliance on resolution.
Green Chemistry Metrics
- E-factor : 8.2 (improved to 5.5 via solvent recycling).
- PMI : 32.1 (targeting <25 with flow chemistry).
Q & A
Q. What are the key challenges in synthesizing this bicyclic compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of the 8-azabicyclo[3.2.1]octane scaffold requires careful control of stereochemistry. Key steps include:
- Ring Closure: Use of intramolecular Mannich or aldol reactions under basic conditions (e.g., KOH/EtOH) to form the bicyclic core, as seen in analogous compounds .
- Stereochemical Control: Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to establish the (1R,3s,5S) configuration .
- Functionalization: Coupling the 3-fluoro-4-methoxyphenyl and pyridin-2-yloxy groups via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring Pd catalysts and optimized temperature (80–120°C) .
- Purification: Reverse-phase HPLC (C18 columns, acetonitrile/water gradient) to isolate the product, as described for structurally related azabicyclo compounds .
Q. How can the stereochemistry and crystal structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction is critical. For similar compounds, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 7.2030 Å, b = 11.3097 Å, c = 14.8372 Å, β = 97.391°) have been resolved, confirming bicyclic geometry and substituent orientation .
- NMR Spectroscopy: Use 2D techniques (COSY, NOESY) to assign stereochemistry. For example, NOE correlations between the pyridin-2-yloxy proton and the bridgehead hydrogen (C8) can confirm spatial proximity .
Q. What in vitro assays are recommended for preliminary pharmacological profiling?
Methodological Answer:
- Receptor Binding Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (³H-labeled antagonists, IC₅₀ determination) due to structural similarity to neuroactive azabicyclo derivatives .
- Enzyme Inhibition: Test for kinase or esterase inhibition via fluorescence-based assays (e.g., Caliper LabChip systems) with ATP/fluorogenic substrates .
- Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity (IC₅₀ > 10 µM desirable) .
Advanced Research Questions
Q. How can conformational analysis via crystallography inform structure-activity relationships (SAR)?
Methodological Answer:
- Torsional Angle Analysis: Compare the dihedral angles (e.g., F1—C1—C2 = 119.7°, O1—C9—C10 = 117.21°) of the title compound to analogs. Substituents altering these angles may impact receptor binding .
- Hydrogen Bonding Networks: Identify interactions (e.g., pyridin-2-yloxy oxygen with water molecules in the crystal lattice) to predict solvation effects and bioavailability .
Q. How to resolve contradictory bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Orthogonal Assays: Validate in vitro hits using SPR (surface plasmon resonance) for binding kinetics (kon/koff) and microsomal stability tests (CYP450 metabolism) .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites. For example, demethylation of the 4-methoxy group could generate a more potent derivative .
Q. What computational strategies are effective for SAR studies of this compound?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., 5-HT2A). Focus on the azabicyclo core’s rigidity and pyridin-2-yloxy group’s orientation .
- QM/MM Simulations: Analyze electronic effects of the 3-fluoro substituent on binding affinity via partial charge calculations (Mulliken charges) and frontier molecular orbital (FMO) analysis .
Q. How to assess metabolic stability and potential drug-drug interactions?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat liver microsomes (1 mg/mL, NADPH regeneration system) and monitor parent compound depletion (LC-MS). Compare t1/2 values to known drugs .
- CYP Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4: BFC; CYP2D6: AMMC) to evaluate IC₅₀ values. A >10-fold margin vs. clinical concentrations reduces interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
